molecular formula C8H9BrO3 B1331814 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol CAS No. 35090-64-3

4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

Cat. No.: B1331814
CAS No.: 35090-64-3
M. Wt: 233.06 g/mol
InChI Key: UBLQIISPEAEAIX-UHFFFAOYSA-N
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Description

4-Bromo-2-(hydroxymethyl)-6-methoxyphenol (CAS 35090-64-3) is a brominated methoxyphenol with a molecular weight of 233.06 g/mol and the molecular formula C8H9BrO3 . This compound is part of a significant class of substituted phenols frequently explored in chemical and pharmaceutical research . Bromophenols are recognized as important secondary metabolites in marine algae and represent potential candidates for drug development due to their biological activities . The presence of multiple functional groups, including the bromine atom, hydroxymethyl group, and methoxy group, makes this compound a versatile synthetic intermediate . The hydroxymethyl group can be introduced via formylation followed by reduction or through direct hydroxymethylation using formaldehyde . Researchers utilize such brominated building blocks for the synthesis of more complex molecules, including Schiff bases, which are investigated for various applications in material science and for their potential bioactive properties, such as anticancer and antioxidant activities . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(hydroxymethyl)-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLQIISPEAEAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358418
Record name 4-bromo-2-(hydroxymethyl)-6-methoxyphenol
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Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35090-64-3
Record name 4-bromo-2-(hydroxymethyl)-6-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(hydroxymethyl)-6-methoxyphenol
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Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

The construction of this compound requires careful control over the introduction of three distinct substituents—bromo, hydroxymethyl, and methoxy (B1213986) groups—onto the phenol (B47542) core. The synthetic strategy hinges on the directing effects of these groups and the regioselectivity of the reactions employed.

The introduction of a bromine atom onto a phenolic ring is a classic electrophilic aromatic substitution. Achieving regioselectivity is paramount. For the target molecule, bromination must occur at the para-position to the hydroxyl group and meta- to the methoxy group.

Directing Effects: The hydroxyl (-OH) and methoxy (-OCH3) groups are both strong activating, ortho-, para-directing groups. When present together, the hydroxyl group's directing effect typically dominates. Starting with a precursor like 2-(hydroxymethyl)-6-methoxyphenol, the position para to the powerful hydroxyl activator is sterically accessible and electronically favored for bromination.

Brominating Agents: A variety of brominating agents can be employed. While molecular bromine (Br2) is effective, it can lead to over-bromination and the formation of byproducts. Milder, more selective reagents are often preferred. N-Bromosuccinimide (NBS) is a common choice for mono-bromination of activated rings, often used in polar protic solvents like methanol (B129727), which can enhance selectivity. mdpi.com The combination of hydrogen bromide (HBr) with an oxidant like dimethyl sulfoxide (B87167) (DMSO) provides another method for controlled oxidative bromination. ccspublishing.org.cn Utilizing sulfoxides with sterically hindered substituents can further enhance para-selectivity. ccspublishing.org.cn

Table 1: Comparison of Regioselective Bromination Methods for Phenols

Reagent SystemConditionsSelectivityAdvantages
NBS / p-TsOHMethanol, ~20°CHigh for mono-ortho-bromination (on para-substituted phenols) mdpi.comMild conditions, short reaction times, high yields. mdpi.com
HBr / Hindered SulfoxideVariesHigh for para-bromination ccspublishing.org.cnUses inexpensive HBr, high regioselectivity due to steric hindrance. ccspublishing.org.cn
Br2 / SolventNon-polar solventModerate to lowCan lead to polybromination and isomers.

Introducing a hydroxymethyl (-CH2OH) group ortho to a phenolic hydroxyl can be accomplished through several methods.

Formylation followed by Reduction: A common two-step approach involves first introducing a formyl group (-CHO) via electrophilic substitution (e.g., Reimer-Tiemann or Duff reaction), followed by reduction to the alcohol. The strong ortho-directing influence of the hydroxyl group facilitates the initial formylation at the desired position.

Direct Hydroxymethylation: A more direct route is the reaction with formaldehyde (B43269) (HCHO) under basic or acidic conditions. The Lederer-Manasse reaction, for instance, involves the condensation of phenols with formaldehyde in the presence of a base like sodium hydroxide. This method was used to prepare the related compound 4-bromo-2,6-bis(hydroxymethyl)phenol from 4-bromophenol (B116583), demonstrating its utility in placing hydroxymethyl groups on the phenolic ring. researchgate.net

The methoxy group (-OCH3) is a key feature of the target molecule. In organic synthesis, methoxy groups are typically introduced by the methylation of a hydroxyl group. wikipedia.org

Williamson Ether Synthesis: This is the most prevalent method, involving the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent like methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4).

Influence on Reactivity: The methoxy group is an electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. quora.com However, it is a weaker activator than the hydroxyl group. Its presence influences the acidity of the phenol; a methoxy group ortho or para to the hydroxyl group tends to decrease acidity due to its electron-donating resonance effect. quora.com

A logical multi-step synthesis of this compound must consider the order of reactions to leverage the directing effects of the substituents. A plausible pathway could start from commercially available 2-methoxyphenol (guaiacol).

Proposed Synthetic Pathway:

Hydroxymethylation of 2-Methoxyphenol: The first step would be the introduction of the hydroxymethyl group. Reacting 2-methoxyphenol with formaldehyde in the presence of a base would likely direct the -CH2OH group to the position ortho to the hydroxyl group and para to the methoxy group, yielding 2-(hydroxymethyl)-6-methoxyphenol.

Regioselective Bromination: The resulting intermediate, 2-(hydroxymethyl)-6-methoxyphenol, possesses two strong activating groups (-OH and -OCH3) and a deactivating hydroxymethyl group. The powerful ortho-, para-directing hydroxyl group would control the final substitution. The position para to the hydroxyl group is open and electronically favored, leading to the desired product, this compound, upon reaction with a selective brominating agent like NBS.

This sequence is an example of a convergent approach where the key functionalities are installed sequentially, taking advantage of their inherent electronic and steric properties to guide the reactions. The synthesis of a related compound, 4-bromo-2-chloroaniline, from aniline (B41778) provides a model for such multi-step functionalization of an aromatic ring. researchgate.net

Green Chemistry Principles in the Synthesis of Phenolic Derivatives

The synthesis of phenols and their derivatives has historically involved harsh conditions and hazardous reagents. Green chemistry offers a framework for developing more sustainable and environmentally benign synthetic protocols. paperpublications.org

Renewable Feedstocks and Safer Solvents: A key principle is the use of renewable starting materials, such as biomass-derived phenols. numberanalytics.com Furthermore, replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a major focus. tandfonline.comrsc.org Water, being non-toxic and non-flammable, is an ideal green solvent for many reactions, including the oxidative polymerization of phenols. tandfonline.com

Catalysis and Atom Economy: Green approaches favor the use of recyclable and reusable catalysts over stoichiometric reagents to minimize waste. numberanalytics.com For instance, transition metal catalysts can enable phenol synthesis under milder conditions. numberanalytics.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. paperpublications.org

Energy Efficiency and Waste Prevention: Performing reactions at ambient temperature and pressure reduces energy consumption. The overarching goal is to prevent waste generation rather than treating it after it has been created. paperpublications.org A notable example is the development of a one-minute, catalyst-free synthesis of substituted phenols from arylboronic acids using hydrogen peroxide in ethanol at room temperature. rsc.org

Table 2: Application of Green Chemistry Principles to Phenol Synthesis

Green Chemistry PrincipleApplication in Phenol Synthesis
Waste Prevention Designing syntheses with high atom economy, avoiding protecting groups. paperpublications.org
Safer Solvents Using water or ethanol as reaction media instead of chlorinated solvents. tandfonline.comrsc.org
Catalysis Employing recyclable catalysts (e.g., palladium) for coupling reactions. numberanalytics.com
Energy Efficiency Developing reactions that proceed at ambient temperature and pressure. rsc.org
Use of Renewable Feedstocks Sourcing phenolic starting materials from biomass. numberanalytics.com

Advanced Synthetic Applications of this compound as an Intermediate

This compound is a highly functionalized molecule, making it a valuable building block for the synthesis of more complex structures. Its utility stems from the distinct reactivity of its functional groups.

Aryl Bromide: The bromo substituent is a versatile handle for cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is crucial for constructing complex molecular scaffolds. A related compound, 4-bromo-2-methoxyphenol (B1221611), serves as a precursor in Diels-Alder reactions to create polyfunctionalized bicyclic systems. chemicalbook.com

Phenolic Hydroxyl and Methoxy Groups: These groups can be further modified. The hydroxyl group can be alkylated, acylated, or used to direct further substitutions on the ring. The methoxy group is generally stable but can be cleaved under harsh conditions if required.

Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of other functionalities. It can also be converted into a leaving group for nucleophilic substitution reactions.

Given its structural motifs, this compound is a potential intermediate in the synthesis of natural products, agrochemicals, and pharmaceutical agents. For example, substituted bromo-methoxyphenols are key intermediates in the synthesis of the cancer drug Bosutinib. chemicalbook.com The combination of a reactive aryl bromide for coupling, a nucleophilic phenol, and a modifiable benzyl (B1604629) alcohol group makes this compound a powerful and versatile tool for synthetic organic chemists.

Role in the Synthesis of Polyfunctionalized Bicyclic Systems

Halogenated phenols, such as 4-bromo-2-methoxyphenol (a related precursor), are instrumental in constructing complex polyfunctionalized bicyclic systems. chemicalbook.com A key strategy involves the oxidation of the phenol to a masked o-benzoquinone (MOB). These intermediates can then participate in cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction. chemicalbook.com

This reaction pathway allows for the formation of highly functionalized bicyclo[2.2.2]octenones when reacted with various dienophiles like styrene (B11656) or vinyl ethers. chemicalbook.com The presence of the halogen is crucial as it stabilizes the masked o-benzoquinone intermediate. chemicalbook.com While direct studies on this compound are limited, its structural similarity to 4-bromoguaiacol suggests its potential application in similar synthetic strategies, where the hydroxymethyl group would add another layer of functionality to the resulting bicyclic product. chemicalbook.com The intramolecular Diels-Alder reaction is another powerful method for creating bridged bicyclic ring systems, which are common in biologically important natural products. nih.gov

Precursor in Complex Organic Molecule Synthesis (e.g., Scyphostatin (B1245880) Analogues, Bosutinib Intermediates)

Substituted bromophenols are valuable starting materials in the synthesis of complex organic molecules and pharmaceutical agents.

Scyphostatin Analogues: The synthesis of novel scyphostatin analogues, which are inhibitors of neutral sphingomyelinase, has been reported starting from the commercially available compound 4-bromoguaiacol (4-bromo-2-methoxyphenol). chemicalbook.com The synthesis involves an initial oxidation step using iodosobenzene (B1197198) diacetate to form a bromocyclohexa-2,4-dienone, which is a key intermediate. chemicalbook.com The bromine atom in this structure helps to reduce the tendency for dimerization. chemicalbook.com This dienone is then subjected to epoxidation to continue the synthesis toward the scyphostatin analogues. chemicalbook.com

Bosutinib Intermediates: Various synthetic routes for the tyrosine kinase inhibitor Bosutinib utilize halogenated and methoxylated phenols as foundational building blocks. researchgate.netnih.govnih.gov For instance, one convenient synthesis of a key Bosutinib intermediate, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, employs 5-Bromo-2-methoxyphenol as the starting material. chemicalbook.comresearchgate.net This multi-step process includes reactions such as Friedel-Crafts acylation, alkylation, bromination, and cyano substitution, culminating in an intramolecular cyclization to form the quinoline (B57606) core. chemicalbook.comresearchgate.net The structural elements of this compound make it a plausible, more functionalized alternative for developing novel synthetic pathways to Bosutinib and its intermediates.

Derivatization via Phenolic and Benzylic Hydroxyl Groups

The presence of two distinct hydroxyl groups—one phenolic and one benzylic (a primary alcohol)—on the this compound scaffold allows for selective and differential derivatization.

The phenolic hydroxyl group is weakly acidic and can be readily deprotonated to form a nucleophilic phenoxide. This enables classical derivatization reactions such as O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters.

The benzylic hydroxyl group behaves as a typical primary alcohol. It can be oxidized to form a benzaldehyde (B42025) or a benzoic acid derivative, depending on the reaction conditions. It can also undergo esterification or etherification under appropriate conditions.

The differing reactivity of these two groups allows for chemoselective transformations. For instance, the phenolic hydroxyl can be selectively protected due to its higher acidity, allowing for subsequent reactions to be performed exclusively on the benzylic alcohol, or vice-versa. A variety of derivatizing agents, including acyl chlorides, organic anhydrides, and isocyanates, can be used to modify hydroxyl groups. researchgate.net Such derivatization is often employed to enhance detection in analytical techniques like HPLC. nih.govjfda-online.com

Table 1: Potential Derivatization Reactions of Hydroxyl Groups

Functional Group Reagent Class Reaction Type Product
Phenolic Hydroxyl Alkyl Halide (with base) O-Alkylation Ether
Phenolic Hydroxyl Acyl Chloride/Anhydride O-Acylation Ester
Benzylic Hydroxyl Oxidizing Agent (e.g., PCC) Oxidation Aldehyde
Benzylic Hydroxyl Oxidizing Agent (e.g., KMnO4) Oxidation Carboxylic Acid
Benzylic Hydroxyl Acyl Chloride/Anhydride O-Acylation Ester
Benzylic Hydroxyl Alkyl Halide (with base) O-Alkylation Ether

Metal-Catalyzed Coupling Reactions of Halogenated Phenols

The most effective method for modifying the aryl bromide position of this compound is through metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for catalysts, typically based on palladium, nickel, or copper, to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org These reactions are fundamental to modern organic synthesis.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, often used to create biaryl structures. dntb.gov.ua

Mizoroki-Heck Reaction: Coupling with an alkene to introduce a vinyl group. dntb.gov.ua

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an alkynylated phenol. dntb.gov.ua

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond, leading to substituted aniline derivatives.

Ullmann Condensation: A copper-catalyzed reaction that can couple the aryl bromide with another aryl halide (homo-coupling) or with alcohols, amines, or thiols (hetero-coupling). nih.gov

These reactions allow the bromine atom to be replaced by a vast array of functional groups, making this compound a highly versatile building block for creating diverse and complex molecular structures.

Table 2: Major Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Catalyst (Typical) Coupling Partner Bond Formed
Suzuki-Miyaura Palladium Organoboron Reagent C-C
Mizoroki-Heck Palladium Alkene C-C
Sonogashira Palladium/Copper Terminal Alkyne C-C
Buchwald-Hartwig Palladium Amine/Amide C-N
Ullmann Copper Aryl Halide/Alcohol/Amine C-C, C-O, C-N

Molecular Structure, Tautomerism, and Conformational Analysis

High-Resolution Structural Elucidation

Single-crystal X-ray diffraction is a powerful method for determining the precise atomic and molecular structure of a crystalline compound. brynmawr.edu Analysis of compounds with similar structural motifs, such as 4-bromo-2,6-bis(hydroxymethyl)phenol and 4-hydroxymethyl-2-methoxyphenol, allows for a detailed understanding of the molecular geometry.

For instance, the crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol reveals that the benzene (B151609) ring, along with the bromide, phenolic oxygen, and the two methylene (B1212753) carbons, is nearly planar. researchgate.net The hydroxyl groups, however, are involved in extensive hydrogen bonding, influencing their position relative to the plane. researchgate.net Similarly, in 4-hydroxymethyl-2-methoxyphenol, the molecule is largely planar, with the exception of the hydroxyl O atom of the hydroxymethyl group. nih.gov These studies suggest that 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol would also adopt a predominantly planar conformation in the solid state, particularly concerning the aromatic ring and its immediate substituents.

Table 1: Crystallographic Data for a Related Compound: 4-bromo-2,6-bis(hydroxymethyl)phenol

Parameter Value
Chemical Formula C₈H₉BrO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.365(4)
b (Å) 14.479(4)
c (Å) 8.433(2)
β (°) 112.72(3)
Volume (ų) 829.5

Data sourced from a study on 4-bromo-2,6-bis(hydroxymethyl)phenol. researchgate.net

The presence of hydroxyl and methoxy (B1213986) groups in this compound facilitates a variety of non-covalent interactions that define its crystal packing and physical properties. gatech.edu

Hydrogen Bonding: Both the phenolic and the hydroxymethyl hydroxyl groups can act as hydrogen bond donors and acceptors. researchgate.net In related structures, extensive intermolecular O-H···O hydrogen bonding is a dominant feature, linking molecules into chains or more complex networks. researchgate.netnih.gov For example, in 4-bromo-2,6-bis(hydroxymethyl)phenol, hydroxyl groups are involved in both donating and accepting hydrogen bonds, leading to the formation of 12- and 16-membered rings and creating a corrugated layered structure. researchgate.net Intramolecular hydrogen bonds, particularly between the phenolic hydroxyl group and the oxygen of the adjacent hydroxymethyl or methoxy group, are also observed in similar compounds, which helps to stabilize the molecular conformation. nih.gov

Other Interactions: In addition to hydrogen bonding, weaker interactions such as C-H···π interactions are also present in related crystal structures, further stabilizing the molecular packing. researchgate.net In the crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol, the packing results in an average C---C separation of 3.73 Å between superimposed aromatic rings of adjacent molecules, suggesting the presence of π-π stacking interactions. researchgate.net A derivative of the title compound also shows various C—H⋯O interactions that provide additional cohesion to the crystal lattice. nih.gov

Investigation of Prototropic Tautomerism in this compound and its Derivatives

Prototropic tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. libretexts.org For phenols, the most relevant form is the enol-keto tautomerism, where the phenolic 'enol' form can potentially interconvert to a 'keto' (cyclohexadienone) form.

Tautomers are distinct chemical species, not to be confused with resonance structures. libretexts.orgmasterorganicchemistry.com The equilibrium between the keto and enol forms is a fundamental concept in organic chemistry. oregonstate.edu For simple phenols, the equilibrium overwhelmingly favors the enol (phenolic) form due to the significant stabilization energy gained from the aromaticity of the benzene ring. libretexts.org The keto tautomer, a non-aromatic cyclohexadienone, is considerably less stable.

Therefore, for this compound, the phenolic (enol) tautomer is expected to be the vastly predominant species under normal conditions. However, studies on derivatives, such as Schiff bases formed from related brominated methoxyphenols, show that the keto-amine tautomer can be stabilized and observed, particularly in the solid state where crystal packing forces can play a significant role. nih.gov This indicates that while the enol form is more stable, the keto form is accessible and can be influential in the compound's reactivity and interactions.

The position of the tautomeric equilibrium can be significantly influenced by the surrounding environment, especially the solvent. masterorganicchemistry.com Spectroscopic investigations on Schiff base derivatives of brominated phenols have demonstrated a clear solvent dependence. nih.govresearchgate.net

In these related systems, the phenol-imine (enol) form is typically dominant in nonpolar solvents, while a shift towards the keto-amine (keto) form is observed in polar solvents. nih.govresearchgate.net This is because polar solvents can better solvate the more polar, often zwitterionic, keto tautomer, thereby stabilizing it relative to the enol form. UV-vis studies on (E)-4,6-dibromo-3-methoxy-2-[(p-tolylimino)methyl]phenol showed the existence of both tautomeric forms in polar solvents, whereas only the phenol-imine form was detected in apolar solvents. nih.govresearchgate.net This suggests that for this compound, while the enol form is highly stable, an increase in solvent polarity could potentially increase the population of the keto tautomer in the equilibrium mixture.

Table 2: Tautomeric Preference Based on Solvent Polarity for a Related Schiff Base

Solvent Type Predominant Tautomeric Form
Apolar Phenol-imine (Enol form)
Polar Equilibrium between Phenol-imine and Keto-amine (Keto form)

Based on studies of (E)-4,6-dibromo-3-methoxy-2-[(p-tolylimino)methyl]phenol. nih.govresearchgate.net

The interconversion between tautomers occurs via proton transfer. This process can be catalyzed by acids or bases. youtube.com In the case of this compound, an intramolecular proton transfer (IPT) can occur, typically from the phenolic hydroxyl group to a carbonyl oxygen in the transient keto form.

This transfer is often facilitated by an existing intramolecular hydrogen bond. The mechanism can be described by a four-level reaction cycle, particularly in the context of photoexcitation (Excited-State Intramolecular Proton Transfer, ESIPT). doi.org In this process, the enol form is excited, undergoes rapid proton transfer in the excited state to form an excited keto tautomer, which then relaxes to the ground-state keto form before reverting to the more stable ground-state enol form. doi.org Computational studies, such as potential energy surface (PES) scans, on related Schiff bases have been used to map the energy profile of this proton transfer, helping to understand the transition state and the effects of molecular geometry on the process. scribd.com

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the orientation of its functional groups: the hydroxyl, hydroxymethyl, and methoxy groups attached to the benzene ring. The flexibility of these groups, particularly the hydroxymethyl and methoxy moieties, allows the molecule to adopt various spatial arrangements, known as conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects.

Key Conformational Features:

A critical aspect of the conformational analysis of this molecule is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen atom of the adjacent hydroxymethyl group. This interaction can significantly influence the preferred orientation of the hydroxymethyl group.

In a related compound, 5-hydroxymethyl-2-methoxyphenol, X-ray crystallography studies have revealed that the hydroxymethyl group is substantially twisted out of the plane of the benzene ring, exhibiting a dihedral angle of 74.51 (13)°. nih.gov In contrast, the methoxy group in the same molecule lies nearly coplanar with the aromatic ring, with a dihedral angle of 4.0 (2)°. nih.gov This suggests that the hydroxymethyl group in this compound is also likely to exhibit considerable rotational freedom.

Computational studies, specifically Density Functional Theory (DFT) calculations on a range of 2-substituted phenols, have been employed to determine the enthalpy of intramolecular hydrogen bonds. researchgate.netscispace.comfigshare.com These studies define the intramolecular hydrogen bond enthalpy as the energy difference between the hydrogen-bonded conformer and the lowest-energy conformer where the hydroxyl group is oriented away from the substituent. researchgate.netscispace.comfigshare.com Such calculations help in quantifying the stability conferred by the hydrogen bond.

The presence of a bromine atom at the para position and a methoxy group at the ortho position relative to the hydroxyl group can also exert electronic effects that may influence the strength of the intramolecular hydrogen bond and the rotational barriers of the functional groups.

Expected Conformational Preferences:

Based on the analysis of related structures, the following conformational preferences for this compound can be anticipated. The table below summarizes the likely low-energy conformers arising from the rotation around the C-C bond of the hydroxymethyl group and the C-O bond of the methoxy group.

Dihedral AngleConformer DescriptionExpected StabilityInfluencing Factors
O-C-C-O (Hydroxymethyl)GauchePotentially highIntramolecular hydrogen bonding between the phenolic -OH and the hydroxymethyl -OH. researchgate.netscispace.comfigshare.com
O-C-C-O (Hydroxymethyl)AntiPotentially lowerSteric hindrance may be reduced, but lacks the stabilization from intramolecular hydrogen bonding.
C-C-O-C (Methoxy)PlanarLikely highFavorable resonance interaction between the oxygen lone pair and the aromatic pi-system. nih.gov
C-C-O-C (Methoxy)PerpendicularLikely lowDisruption of the stabilizing resonance interaction.

Molecular Dynamics Simulations:

MD simulations would likely reveal significant flexibility in the hydroxymethyl group, with rapid rotations around the C-C bond. The molecule would be expected to sample multiple conformational states in solution, with the population of each state being dependent on the solvent environment and temperature. The intramolecular hydrogen bond, if present, would likely be transient, breaking and reforming on a picosecond timescale.

The methoxy group is expected to exhibit less conformational flexibility compared to the hydroxymethyl group, with a strong preference for a planar or near-planar orientation with the benzene ring to maximize resonance stabilization. nih.gov However, thermal fluctuations would still allow for oscillations around this low-energy conformation.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C NMR)

No specific ¹H or ¹³C NMR data for 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol has been located in the available scientific literature. A detailed analysis of chemical shifts and coupling constants, which would confirm the proton and carbon environments within the molecule, is therefore not possible at this time.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Tautomerism

Experimental FT-IR and Raman spectra for this compound are not available in the searched literature. Consequently, an analysis of the characteristic vibrational modes for its functional groups (O-H, C-H, C-O, C=C aromatic, and C-Br stretches) cannot be presented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

There is no published UV-Vis spectroscopic data specifically for this compound. Information regarding its electronic transitions, absorption maxima (λmax), and the effects of different solvents on its electronic structure is currently unavailable.

Photoluminescence Spectroscopy of this compound and its Complexes

No research detailing the photoluminescence properties of this compound or its potential metal complexes has been found. Therefore, its emission and excitation spectra, quantum yields, and excited-state dynamics remain uncharacterized.

Computational and Theoretical Chemistry Studies

Topological Analysis of Electron Density (e.g., QTAIM, NBO)

No studies employing Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis to investigate the bonding characteristics and charge distribution of this compound were identified.

Molecular Electrostatic Potential (MEP) Mapping

No MEP maps illustrating the electrophilic and nucleophilic sites of 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol are present in the reviewed literature.

Further research and dedicated computational studies would be required to generate the specific data requested for a comprehensive analysis of this compound.

Thermodynamic Property Calculations (e.g., Gibbs Free Energy, Enthalpy, Entropy)

A comprehensive search of available scientific literature did not yield specific studies detailing the experimental or computational calculation of thermodynamic properties such as Gibbs free energy, enthalpy, and entropy for this compound. While general principles of computational chemistry allow for the theoretical prediction of these values through methods like Density Functional Theory (DFT), specific research applying these methods to this particular compound is not presently available in the public domain. Such calculations would be valuable for understanding the stability and spontaneity of reactions involving this molecule.

Interactive Data Table: Hypothetical Thermodynamic Properties

The following table is a hypothetical representation of data that would be generated from thermodynamic property calculations. The values presented are for illustrative purposes only and are not based on actual experimental or computational results for this compound.

Thermodynamic PropertyCalculated ValueUnits
Gibbs Free Energy (ΔG)-kJ/mol
Enthalpy (ΔH)-kJ/mol
Entropy (ΔS)-J/(mol·K)

Reaction Pathway and Transition State Analysis

Detailed computational analyses of reaction pathways and the identification of transition states involving this compound have not been reported in the reviewed scientific literature. Reaction pathway analysis is a critical tool in computational chemistry for elucidating the step-by-step mechanism of a chemical reaction, identifying intermediates, and determining the energy barriers that must be overcome. Transition state analysis focuses on the highest energy point along the reaction coordinate, providing insight into the kinetics of the reaction. While this compound is a potential intermediate in various synthetic routes, specific theoretical studies mapping out its reactive transformations are not currently available.

Interactive Data Table: Hypothetical Reaction Pathway Data

This table illustrates the type of data that would be obtained from a reaction pathway and transition state analysis. The information is hypothetical and does not represent actual findings for this compound.

Reaction StepReactant(s)Product(s)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Step 1----
Step 2----

Reactivity, Reaction Mechanisms, and Chemical Transformations

Exploration of Phenolic Reactivity

The phenolic hydroxyl group is a dominant director of the molecule's reactivity. It is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution. This is due to the lone pair of electrons on the oxygen atom, which can be delocalized into the benzene (B151609) ring, increasing its electron density and making it more susceptible to attack by electrophiles.

One key reaction of the phenolic group is oxidation . While phenols themselves are susceptible to oxidation, the specific products can vary. For instance, the related compound 4-bromoguaiacol (4-bromo-2-methoxyphenol) can be oxidized using reagents like iodosobenzene (B1197198) diacetate in the presence of methanol (B129727) to yield a bromocyclohexa-2,4-dienone. chemicalbook.com This suggests that 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol could undergo a similar transformation to form a quinone-like structure. The presence of the hydroxymethyl group might further influence the course of this oxidation.

The phenolic hydroxyl also readily undergoes etherification and esterification reactions. Etherification, such as in the Williamson ether synthesis, would involve the deprotonation of the phenolic hydroxyl with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.comlibretexts.org Esterification can be achieved by reacting the phenol (B47542) with a carboxylic acid or its derivative, often in the presence of an acid catalyst or a coupling agent. organic-chemistry.org

Reactions of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH2OH) attached to the aromatic ring exhibits reactivity typical of a primary alcohol. It can undergo oxidation to form an aldehyde (-CHO) or, with stronger oxidizing agents, a carboxylic acid (-COOH). The choice of oxidizing agent is crucial to control the extent of the oxidation.

Furthermore, the hydroxymethyl group can participate in etherification and esterification reactions. Similar to the phenolic hydroxyl, the alcoholic proton can be removed by a base to form an alkoxide, which can then react with an alkyl halide. Esterification of the hydroxymethyl group can be achieved by reaction with a carboxylic acid under acidic conditions.

Role of Bromine Substituent in Reaction Mechanisms

The bromine atom at the para position to the hydroxyl group plays a significant role in modulating the reactivity of the molecule. Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. However, like other halogens, it also has lone pairs of electrons that can be delocalized into the ring through resonance (+R effect), directing incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the bromine are already substituted.

The electron-withdrawing nature of bromine can influence the acidity of the phenolic proton, making it slightly more acidic than in the non-brominated analogue. A key contribution of the bromine substituent is its ability to influence the stability of reaction intermediates. For example, in the oxidation of 4-bromoguaiacol, the presence of the bromine atom was found to reduce the tendency of the resulting dienone to dimerize. chemicalbook.com This stabilizing effect can be crucial in directing the outcome of certain reactions.

Cyclization and Rearrangement Reactions

The presence of both a hydroxyl and a hydroxymethyl group on the same aromatic ring opens up the possibility of intramolecular cyclization reactions. Under appropriate conditions, the phenolic hydroxyl could act as a nucleophile, attacking an electrophilically activated hydroxymethyl group (for instance, after conversion to a leaving group) to form a cyclic ether, such as a derivative of dihydrobenzofuran.

Below is a table summarizing the potential reactivity of the functional groups in this compound.

Functional GroupType of ReactionPotential Products
Phenolic Hydroxyl OxidationQuinone-type compounds
EtherificationAryl ethers
EsterificationAryl esters
Hydroxymethyl OxidationAldehydes, Carboxylic acids
EtherificationBenzyl (B1604629) ethers
EsterificationBenzyl esters
Aromatic Ring Electrophilic SubstitutionFurther substituted phenols
Intramolecular CyclizationDihydrobenzofuran derivatives

Derivatization Strategies and Functional Analogues

Selective Derivatization of Hydroxyl Groups

The presence of both a phenolic and a benzylic (alcoholic) hydroxyl group in 4-bromo-2-(hydroxymethyl)-6-methoxyphenol necessitates selective derivatization strategies to achieve specific molecular architectures. The differing acidity and nucleophilicity of these two groups form the basis for their selective modification.

Generally, the phenolic hydroxyl is more acidic and can be selectively deprotonated under milder basic conditions compared to the alcoholic hydroxyl. This difference allows for preferential reaction at the phenolic oxygen. For instance, selective deprotonation using a suitable base can be followed by alkylation or acylation to yield derivatives exclusively at the phenolic position. nih.gov

Conversely, to target the alcoholic hydroxyl group, the more reactive phenolic hydroxyl often needs to be protected first. Common strategies for polyphenol derivatization include selective protection and deprotection schemes. nih.gov For example, the phenolic hydroxyl could be protected with a sterically bulky group, allowing for subsequent reaction at the less hindered alcoholic hydroxyl. Another approach involves complete acylation of both hydroxyl groups followed by selective hydrolysis, as alcoholic esters tend to be more stable against moderate hydrolysis than phenolic esters. nih.gov

These selective derivatization techniques are fundamental for synthesizing precursors for more complex structures, such as ligands for metal complexes where one hydroxyl group may need to remain free for coordination while the other is modified to tune solubility or electronic properties.

Modification of the Bromine Atom

The bromine atom on the aromatic ring of this compound is a key functional group that can be modified to introduce further structural diversity. The introduction of a bromine atom into a molecule can increase its lipophilicity and alter intermolecular interactions through the formation of halogen bonds. ump.edu.pl This modification is a common strategy in drug design. ump.edu.pl

The bromine atom serves as a versatile handle for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings could be employed to replace the bromine atom with a wide range of substituents, including alkyl, aryl, or alkynyl groups. This allows for the extension of the π-system of the molecule or the introduction of new functional groups.

Furthermore, the bromine atom influences the electronic properties of the aromatic ring, which can, in turn, affect the reactivity of the other functional groups and the coordination properties of the molecule when used as a ligand.

Synthesis of Schiff Bases and Related Imine Compounds

Schiff bases, or imines, are a class of compounds typically synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.net While this compound itself is not an aldehyde, it can be readily oxidized to the corresponding salicylaldehyde (B1680747) derivative, 5-bromo-3-methoxy-2-hydroxybenzaldehyde. This aldehyde is a crucial intermediate for the synthesis of a wide array of Schiff bases.

The synthesis generally involves refluxing the aldehyde with a primary amine in a suitable solvent, such as ethanol (B145695). nih.govnih.gov The resulting Schiff base ligands are often bidentate or polydentate and are of significant interest due to their ability to form stable complexes with a variety of metal ions. researchgate.net The imine nitrogen and the phenolic oxygen atoms are typically the coordination sites.

For example, a Schiff base can be formed by the condensation of 5-bromo-3-ethoxysalicylaldehyde with 2-methoxyaniline, resulting in (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol. nih.gov In many such structures, a strong intramolecular hydrogen bond exists between the phenolic hydrogen and the imine nitrogen, forming a stable six-membered ring. nih.govresearchgate.net

The table below summarizes examples of Schiff bases synthesized from related brominated salicylaldehydes.

Aldehyde PrecursorAmineResulting Schiff Base
5-bromo-3-ethoxy-2-hydroxybenzaldehyde2-methoxyaniline(E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol nih.gov
5-bromosalicylaldehyde2-(4-aminophenyl)ethan-1-ol4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol nih.gov
5-bromosalicylaldehyde6-methyl-2-aminopyridine4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol
5-bromosalicylaldehydePhenylamine(E)-4-bromo-2-[(phenylimino)methyl]phenol researchgate.net

Design and Synthesis of Metal Complexes Featuring this compound as Ligand

The Schiff bases derived from this compound (via its aldehyde form) are excellent ligands for coordinating with various metal ions, leading to the formation of stable metal complexes. The design of these complexes is driven by the potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. researchgate.net

Platinum(II) complexes are widely studied for their potential applications, including in organic light-emitting diodes (OLEDs) and as anticancer agents. beilstein-journals.orgmdpi.com Schiff base ligands derived from brominated phenols can coordinate to Pt(II) ions, typically in a square-planar geometry. mdpi.com The electronic properties of the ligand, influenced by the bromo and methoxy (B1213986) substituents, can tune the photophysical and biological properties of the resulting platinum complex.

For instance, Pt(II) complexes with tridentate ligands often exhibit high rigidity, which can suppress non-radiative deactivation pathways and enhance phosphorescence. beilstein-journals.orgnih.gov While specific Pt(II) complexes of Schiff bases from this compound are not extensively detailed in the provided context, the general principles of Pt(II) coordination chemistry suggest that such ligands would form stable complexes with interesting photophysical properties. The N and O atoms of the Schiff base ligand would typically occupy two of the coordination sites of the square-planar Pt(II) center, with the other two sites being occupied by ancillary ligands like chloride or other neutral ligands. mdpi.com

Copper(II) complexes with Schiff base ligands are of great interest due to their roles in modeling biological systems, such as the active sites of copper-containing enzymes like catechol oxidase and tyrosinase. nih.gov Schiff bases derived from brominated salicylaldehydes readily form complexes with Cu(II) ions.

For example, a series of binuclear Cu(II) complexes have been synthesized using a Schiff base ligand derived from 3-methoxy-5-bromosalicylaldehyde and 1,3-diamino-2-propanol. nih.gov In these complexes, each Cu(II) ion is typically four-coordinated, with the coordination sphere comprising the phenolic oxygen, imine nitrogen, and alkoxy oxygen from the ligand, along with an oxygen atom from a bridging carboxylate ligand. nih.gov The geometry around the copper centers can vary from approximately tetrahedral to distorted square planar. nih.govresearchgate.net

The table below provides examples of characterized Copper(II) complexes.

LigandAncillary LigandComplex FormulaGeometry
4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol1,10-phenanthroline[CuL(phen)]Distorted Square Pyramidal researchgate.net
2′-hydroxy-4-(dimethylamino)chalcone4,7-diphenyl-1,10-phenanthroline[Cu(bphen)(L)]NO3Not Specified nih.gov

The Schiff base ligands derived from this compound and its analogues typically act as bidentate or tridentate ligands. The most common binding mode involves the deprotonated phenolic oxygen and the imine nitrogen atom, forming a stable six-membered chelate ring with the metal center.

In the case of ligands synthesized with additional donor atoms, such as those derived from diamines, the ligand can adopt a tridentate or even higher denticity, leading to the formation of binuclear or polynuclear complexes. nih.gov In such complexes, bridging ligands like alkoxides or carboxylates can also be present, connecting two or more metal centers. nih.gov

Applications in Chemical Research and Advanced Materials Science

Application as Building Blocks in Multistep Synthesis

4-Bromo-2-(hydroxymethyl)-6-methoxyphenol serves as a valuable building block in multistep organic synthesis, providing access to more complex molecular architectures. Its utility stems from the differential reactivity of its functional groups, which allows for selective transformations. For instance, the phenolic hydroxyl group can be selectively protected or alkylated, while the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups. The bromo substituent offers a handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

A notable example of a related compound's application is in the synthesis of complex natural product analogues. For instance, the synthesis of 4-allyl-6-hydroxymethyl-2-methoxy phenol (B47542) has been achieved from eugenol (B1671780) through a sequence involving a Mannich reaction, followed by methylation and nucleophilic substitution. usu.ac.id This highlights the utility of the hydroxymethylphenol core in constructing elaborate molecules. Furthermore, related brominated phenols are recognized as important organic intermediates for the synthesis of substituted benzyl (B1604629) products and polyfunctionalized bicyclic systems. chemicalbook.com The synthesis of 4-bromo-2,6-bis(hydroxymethyl)phenol from 4-bromophenol (B116583) and formaldehyde (B43269) further illustrates the accessibility of such multifunctional building blocks. researchgate.net

The strategic placement of the various functional groups on the phenyl ring allows for regioselective reactions, making it a powerful tool for the convergent synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and functional materials.

Design of Chemosensors and Recognition Agents (e.g., for Metal Ions like Zn²⁺ or Anions like F⁻)

The structural framework of this compound is well-suited for the design of chemosensors and recognition agents. The phenolic hydroxyl group and the adjacent hydroxymethyl and methoxy (B1213986) groups can act as a binding site for metal ions. For example, Schiff bases derived from the corresponding aldehyde (5-bromo-3-methoxy-2-hydroxybenzaldehyde) have been shown to form stable complexes with metal ions. nih.gov The electronic properties of the aromatic ring, modulated by the bromo and methoxy groups, can influence the binding affinity and selectivity for specific metal ions like Zn²⁺. Upon coordination with a metal ion, changes in the photophysical properties of the molecule, such as fluorescence or absorbance, can be observed, forming the basis for a sensing mechanism.

Moreover, the hydroxyl groups are capable of forming hydrogen bonds, which is a key interaction for the recognition of anions like fluoride (B91410) (F⁻). The design of receptors for anions often involves the strategic placement of hydrogen bond donors. The hydroxyl groups in this compound can serve this purpose, potentially leading to a selective binding event with anions, which could be signaled by a change in color or fluorescence. The synthesis of a zwitterionic derivative has highlighted the significant role of hydrogen-bonding interactions in the solid state. nih.gov

IonPotential Binding SiteSensing Principle
Zn²⁺Phenolic OH, hydroxymethyl O, methoxy OChelation-induced changes in fluorescence or absorbance
F⁻Phenolic OH, hydroxymethyl OHHydrogen bonding leading to a colorimetric or fluorometric response

Potential in Developing Non-Linear Optical Materials

Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant second-order non-linear optical (NLO) properties. This compound possesses the fundamental components of such a system. The electron-donating methoxy and hydroxyl groups can push electron density into the aromatic π-system, while the electron-withdrawing bromo group can act as an acceptor. This intramolecular charge transfer is a key requirement for a high second-order NLO response.

While direct experimental data on the NLO properties of this specific compound are not widely reported, studies on structurally related organic materials provide strong evidence for its potential. For instance, various Schiff base compounds and chalcone (B49325) derivatives containing similar donor and acceptor groups have been shown to exhibit significant third-order NLO properties, including a nonlinear refractive index and third-order susceptibility. metall-mater-eng.com The planarity of the aromatic ring in this compound facilitates π-electron delocalization, which is crucial for efficient charge transfer and, consequently, for enhanced NLO activity. Further derivatization to extend the π-conjugated system could lead to materials with even larger hyperpolarizabilities, making them suitable for applications in optoelectronics and photonics.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. The hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors, making this molecule a prime candidate for constructing supramolecular assemblies.

The crystal structure of a closely related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, reveals an extensive network of hydrogen bonds. researchgate.net In this structure, each molecule is associated with four symmetry-related molecules through O-H···O interactions, leading to the formation of 12- and 16-membered rings and resulting in a corrugated layered structure. researchgate.net Similarly, a zwitterionic derivative of this compound demonstrates considerable hydrogen-bonding interactions in the crystal, forming a supramolecular layer. nih.gov These findings underscore the capability of the hydroxymethylphenol scaffold to direct the formation of well-defined, higher-order structures. Such self-assembly processes are fundamental to the development of new materials with tailored properties, including porous solids, liquid crystals, and functional gels.

Supramolecular InteractionParticipating Functional GroupsResulting Assembly
Hydrogen BondingPhenolic OH, Hydroxymethyl OH1D chains, 2D layers, 3D networks
π-π StackingAromatic RingStacked columnar structures

Interactions with Biological Macromolecules Molecular Level Research

Molecular Docking Studies with DNA and Enzymes

There is currently no published research detailing molecular docking studies performed specifically with 4-bromo-2-(hydroxymethyl)-6-methoxyphenol and DNA or any enzymes. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are crucial for understanding the potential mechanisms of action of a compound and for drug design. The absence of this data for this compound means that its binding affinity, specific binding sites, and the types of intermolecular forces governing its potential interactions with DNA and enzymes are currently unknown.

Investigation of DNA Binding Modes

In the absence of molecular docking and other biophysical studies, the specific modes by which this compound might bind to DNA have not been investigated. Potential DNA binding modes for small molecules include intercalation (inserting between base pairs), groove binding (fitting into the minor or major groove of the DNA helix), and electrostatic interactions with the phosphate (B84403) backbone. Without experimental or computational data, it is not possible to determine if, or how, this compound interacts with the DNA double helix.

Enzyme Interaction Studies

Similarly, there are no specific studies available that investigate the interaction of this compound with enzymes such as topoisomerase DNA gyrase. Topoisomerase DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and it is a common target for antibacterial drugs. Investigating the inhibitory or modulatory effects of a compound on such an enzyme is a key step in evaluating its therapeutic potential. The lack of such studies for this compound means its potential as an enzyme inhibitor or modulator has not been explored.

Emerging Research Avenues and Future Directions

Integration with Advanced Computational Methodologies

The integration of advanced computational methodologies is a cornerstone for accelerating the understanding and application of novel chemical entities. For 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, in silico studies are poised to play a pivotal role in predicting its physicochemical properties, reactivity, and biological activity before extensive laboratory synthesis and testing.

Computational approaches such as Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reaction mechanisms of guaiacol (B22219) derivatives. researchgate.netrsc.org These methods allow for the calculation of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the kinetic and thermodynamic stability of the molecule. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, which have been successfully applied to other 2-methoxyphenols, can predict biological activities like antioxidant capacity and enzyme inhibition by correlating calculated electronic descriptors with experimental data. nih.gov

Molecular docking simulations represent another powerful tool to explore the potential of this compound as a bioactive compound. By modeling the interaction of the compound with the active sites of enzymes or receptors, researchers can identify potential therapeutic targets. This approach has been used to design and evaluate chimeric molecules incorporating guaiacol for anti-inflammatory responses. nih.govnih.gov Such computational screening can guide the synthesis of more potent and selective derivatives.

Table 1: Advanced Computational Methodologies for Phenolic Compound Research

Methodology Application for this compound Potential Insights
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and activation barriers. Understanding of reactivity, stability, and potential reaction pathways. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activities based on molecular structure. Identification of key structural features for antioxidant or enzyme inhibitory activity. nih.gov

Exploration of Novel Synthetic Pathways

While this compound is available from commercial suppliers, the development of novel, efficient, and sustainable synthetic routes is a key area of future research. Current synthetic strategies for related bromophenols can be adapted and optimized for this specific molecule.

One promising approach involves the tandem ipso-hydroxylation and bromination of arylboronic acids, which offers a rapid and high-yield pathway to various bromophenols. rsc.org This method's applicability to a guaiacol-based precursor could provide a more streamlined synthesis. Another avenue is the selective O-demethylation of brominated diarylmethanones using reagents like boron tribromide (BBr₃), a technique that has been successful in producing novel bioactive bromophenols. nih.govmdpi.com

Furthermore, the functionalization of readily available precursors like 4-bromoguaiacol (4-bromo-2-methoxyphenol) is a logical starting point. chemicalbook.com Research into regioselective hydroxymethylation of the guaiacol ring system will be critical. The development of greener synthetic methods, perhaps utilizing biocatalysis or flow chemistry, could also lead to more sustainable production processes.

Table 2: Potential Synthetic Strategies for this compound

Synthetic Approach Description Potential Advantages
Tandem Hydroxylation/Bromination One-pot synthesis from arylboronic acid precursors. High efficiency and rapid reaction times. rsc.org
O-Me Demethylation Demethylation of methoxy (B1213986) groups in more complex precursors. Access to novel phenolic structures. mdpi.com

Development of Advanced Functional Materials

The unique combination of functional groups in this compound—a phenolic hydroxyl, a hydroxymethyl, a methoxy, and a bromo group—makes it an intriguing building block for advanced functional materials. Although direct research in this area is sparse, the properties of structurally similar compounds offer insights into potential applications.

The presence of hydroxyl and hydroxymethyl groups allows for potential polymerization reactions, enabling the incorporation of this brominated phenol (B47542) into polyesters, polyethers, or epoxy resins. The bromine atom could impart flame-retardant properties to these materials. Furthermore, the phenolic moiety is known for its ability to participate in hydrogen bonding and coordinate with metal ions. This suggests potential applications in the development of sensors. For instance, the related compound 4-Bromo-2,6-bis-hydroxymethyl-phenol has been associated with the colorimetric detection of fluoride (B91410) ions. biosynth.com The specific electronic and steric environment of this compound could be harnessed for the selective sensing of other ions or small molecules.

Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating this compound and evaluating their thermal, mechanical, and sensory properties.

Interdisciplinary Research with Biotechnology and Analytical Chemistry

The structural features of this compound suggest a rich potential for interdisciplinary research, particularly at the interface of biotechnology and analytical chemistry.

Biotechnology: Many natural and synthetic bromophenols and methoxyphenols exhibit significant biological activity. nih.govnih.govresearchgate.net For example, various bromophenol derivatives have shown potent inhibitory effects against enzymes like acetylcholinesterase and α-glycosidase, which are relevant to metabolic diseases. nih.govmdpi.comnih.gov Guaiacol derivatives have been investigated as inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular disease. researchgate.net The antioxidant properties of methoxyphenols are also well-documented. nih.govresearchgate.net These findings strongly suggest that this compound should be screened for a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. Such studies could lead to the development of new therapeutic agents or food preservatives.

Analytical Chemistry: The advancement of research into the synthesis, applications, and biological fate of this compound will rely heavily on sophisticated analytical techniques. The analysis of phenolic compounds in complex matrices is well-established, utilizing methods such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). researchgate.netmdpi.comucdavis.edu These techniques will be indispensable for:

Purity assessment: Ensuring the quality of synthesized this compound.

Reaction monitoring: Tracking the progress of synthetic reactions to optimize conditions.

Metabolite identification: Studying the biotransformation of the compound in biological systems.

Quantification: Measuring the concentration of the compound in various samples, from environmental matrices to biological fluids.

The development of robust and validated analytical methods will be a critical enabling step for all future research on this compound.

Table 3: Interdisciplinary Research Opportunities

Field Research Focus Potential Outcomes
Biotechnology Screening for antimicrobial, antioxidant, and enzyme inhibitory activities. Discovery of new bioactive agents for pharmaceutical or food industry applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-bromo-2-(hydroxymethyl)-6-methoxyphenol?

  • Methodology : Bromination of phenolic precursors (e.g., 2-hydroxymethyl-6-methoxyphenol) using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) is a common approach. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of byproducts like dibrominated isomers. Validation via melting point analysis and HPLC purity checks (>95%) is critical .

Q. How can spectroscopic techniques (FTIR, UV-Vis) characterize this compound’s functional groups and electronic properties?

  • Methodology :

  • FTIR : Identify hydroxyl (-OH, ~3200–3500 cm⁻¹), aromatic C-Br (~550–650 cm⁻¹), and methoxy (-OCH₃, ~2850 cm⁻¹) groups. Compare with DFT-calculated vibrational spectra (B3LYP/6-311+G(d,p)) to resolve overlapping peaks .
  • UV-Vis : Analyze π→π* and n→π* transitions in methanol (200–400 nm). Solvatochromic shifts in polar solvents (e.g., DMSO vs. hexane) reveal intramolecular hydrogen bonding between -OH and methoxy groups .

Q. What crystallographic strategies are effective for resolving its solid-state structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K is optimal. Use SHELXL for refinement, focusing on hydrogen-bonding networks and torsional angles. Key parameters:

  • Data-to-parameter ratio > 10:1 for reliability.
  • R-factor < 0.05 and wR-factor < 0.15 indicate high precision .

Advanced Research Questions

Q. How to address contradictions between computational (DFT) and experimental data (e.g., bond lengths, vibrational frequencies)?

  • Methodology :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for brominated aromatics compared to pure gradient-corrected functionals .
  • Basis Sets : Use 6-311+G(d,p) for bromine to account for relativistic effects.
  • Empirical Dispersion Corrections : Apply Grimme’s D3 correction to model weak intermolecular forces in crystal packing .
  • Validation : Compare computed vs. experimental IR spectra; deviations >20 cm⁻¹ suggest incomplete solvent effects in simulations .

Q. What strategies elucidate hydrogen-bonding networks and their impact on molecular packing?

  • Methodology :

  • SCXRD Analysis : Measure O-H···O and O-H···Br distances (typically 2.6–3.0 Å) and angles (150–180°). For example, reports C13–O2···H-O3 interactions (2.82 Å, 165°) stabilizing layered packing .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals interactions) using CrystalExplorer .

Q. How to investigate reaction mechanisms involving this compound (e.g., nucleophilic substitution at the bromine site)?

  • Methodology :

  • Kinetic Studies : Monitor bromide release via ion chromatography under varying conditions (pH, solvent polarity).
  • Computational Modeling : Use Gaussian-09 to simulate transition states (TS) at the M06-2X/def2-TZVP level. Compare activation energies (ΔG‡) for SN2 vs. radical pathways .
  • Isotopic Labeling : Introduce ¹⁸O in the hydroxyl group to track proton transfer during TS formation via mass spectrometry .

Q. How does polymorphism affect its physicochemical properties, and how can it be controlled?

  • Methodology :

  • Crystallization Screening : Use solvent/antisolvent pairs (e.g., acetone/water) at different cooling rates to isolate polymorphs.
  • Thermal Analysis : DSC/TGA identifies stability ranges (e.g., Form I melts at 145°C; Form II at 158°C).
  • Computational Prediction : Monte Carlo simulations (Materials Studio) predict preferred polymorphs based on lattice energy landscapes .

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Reactant of Route 1
4-Bromo-2-(hydroxymethyl)-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(hydroxymethyl)-6-methoxyphenol

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